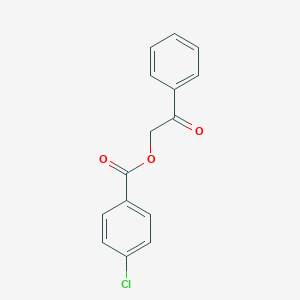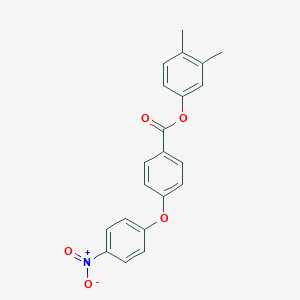
6-Chloro-4-phenyl-1,2,3-benzotriazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-phenyl-1,2,3-benzotriazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazine ring and a phenyl group, which makes it a versatile compound for various research applications.
作用機序
The mechanism of action of 6-Chloro-4-phenyl-1,2,3-benzotriazine is not fully understood. However, it is believed that it interacts with cellular proteins and enzymes, leading to various biochemical and physiological effects. It has been shown to inhibit protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
生化学的および生理学的効果
6-Chloro-4-phenyl-1,2,3-benzotriazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
6-Chloro-4-phenyl-1,2,3-benzotriazine has several advantages for lab experiments. It is a versatile compound that can be used in various research applications. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, it has some limitations. It is not very soluble in water, which could limit its use in some experiments. Furthermore, its mechanism of action is not fully understood, which could limit its potential applications.
将来の方向性
There are several future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its use as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it could be used as a potential inhibitor of protein kinase C, which could have various therapeutic applications. Overall, the future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine are promising and could lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 6-Chloro-4-phenyl-1,2,3-benzotriazine involves the reaction of 4-Phenyl-1,2,3-benzotriazin-6-amine with thionyl chloride and phosphorus pentachloride. This reaction leads to the formation of 6-Chloro-4-phenyl-1,2,3-benzotriazine, which can be purified by recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
科学的研究の応用
6-Chloro-4-phenyl-1,2,3-benzotriazine has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it has been used as a potential inhibitor of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
特性
CAS番号 |
54893-18-4 |
|---|---|
製品名 |
6-Chloro-4-phenyl-1,2,3-benzotriazine |
分子式 |
C13H8ClN3 |
分子量 |
241.67 g/mol |
IUPAC名 |
6-chloro-4-phenyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C13H8ClN3/c14-10-6-7-12-11(8-10)13(16-17-15-12)9-4-2-1-3-5-9/h1-8H |
InChIキー |
FAONSHXBPKBFFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)


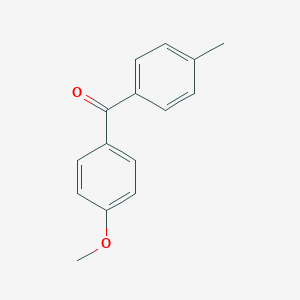
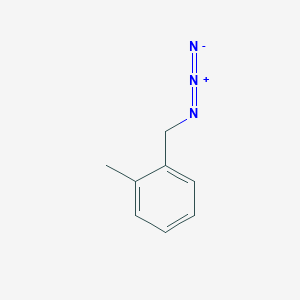
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
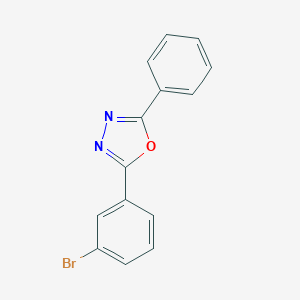
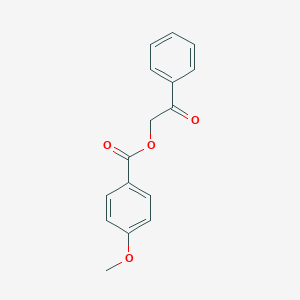
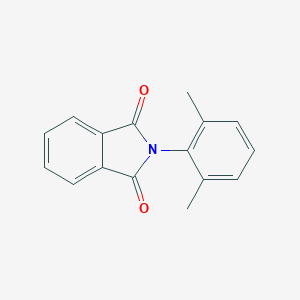
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
